Enzymatic Potency: Subnanomolar Dual Inhibition of OTUB1 and USP8 Versus Micromolar Single-Target Comparators
OTUB1/USP8-IN-1 inhibits OTUB1 with an IC50 of 0.17 nM and USP8 with an IC50 of 0.28 nM in enzymatic assays [1]. In contrast, the USP8-selective inhibitor USP8-IN-1 exhibits an IC50 of 1.9 μM (1,900 nM) against USP8, representing a ~6,786-fold lower potency . The dual-targeting inhibitor LLK203 shows IC50 values of 0.52 μM (USP8) and 0.89 μM (USP2), remaining over 1,800-fold less potent on USP8 than OTUB1/USP8-IN-1 [2]. Isoginkgetin, a recently identified USP8 inhibitor, exhibits an IC50 of 12.68 μM [3].
| Evidence Dimension | Enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | OTUB1: 0.17 nM; USP8: 0.28 nM |
| Comparator Or Baseline | USP8-IN-1: USP8 IC50 = 1,900 nM; LLK203: USP8 IC50 = 520 nM; Isoginkgetin: USP8 IC50 = 12,680 nM |
| Quantified Difference | OTUB1/USP8-IN-1 is ~6,786-fold more potent on USP8 than USP8-IN-1, ~1,857-fold more potent than LLK203, and ~45,286-fold more potent than Isoginkgetin |
| Conditions | In vitro enzymatic assays using recombinant OTUB1 and USP8 proteins; specific substrate and buffer conditions per primary publication |
Why This Matters
Subnanomolar enzymatic potency enables robust target engagement at low compound concentrations, reducing the risk of off-target effects and compound precipitation in cellular and in vivo assays.
- [1] Tan L, et al. Discovery of Potent OTUB1/USP8 Dual Inhibitors Targeting Proteostasis in Non-Small-Cell Lung Cancer. J Med Chem. 2022 Oct 11. doi:10.1021/acs.jmedchem.2c01317. PMID: 36221183. View Source
- [2] LLK203 Technical Datasheet. GlpBio. Cat. No. GC69637. View Source
- [3] Isoginkgetin as a novel USP8 inhibitor discovered by structure-based virtual screening exerts anticancer effects in ovarian cancer. 2025. View Source
